3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus . Other methods may involve the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of robust catalysts and continuous flow reactors could be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The 1,3-dioxane ring can also influence the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar in structure but may lack the trimethoxyphenyl group.
1,3-Dioxolanes: Differ in the ring size and substituents.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol is unique due to its combination of a 1,3-dioxane ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-18-13-9-11(10-14(19-2)16(13)20-3)12(17)5-6-15-21-7-4-8-22-15/h9-10,12,15,17H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAOVIOGLUKAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CCC2OCCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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